Cyclodisone

描述

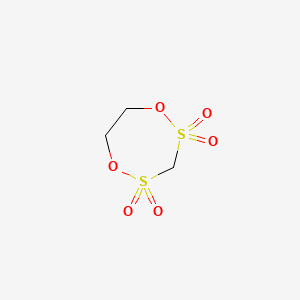

Structure

3D Structure

属性

IUPAC Name |

1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O6S2/c4-10(5)3-11(6,7)9-2-1-8-10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIRMSRYCSMGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)CS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80244147 | |

| Record name | Cyclodisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water < 1 (mg/mL), Acetate buffer, pH 4 < 1 (mg/mL), Carbonate buffer, pH 9 < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 10-13 (mg/mL), Ethanol (95%) < 1 (mg/mL), Acetone > 100 (mg/mL), CH3CN > 100 (mg/mL), CHCl3 < 1 (mg/mL), DMSO > 100 (mg/mL), DMF > 100 (mg/mL) | |

| Record name | CYCLODISONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/348948%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

99591-73-8 | |

| Record name | 1,5,2,4-Dioxadithiepane, 2,2,4,4-tetraoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99591-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclodisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclodisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclodisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLODISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YFV4WN79I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Process Development for Cyclodisone

Cellular and Molecular Targets

The principal molecular target of Cyclodisone is cellular DNA . As an alkylating agent, it forms covalent bonds with nucleotide bases, leading to significant DNA damage. In addition to direct DNA interaction, studies have indicated the involvement of proteins as targets, evidenced by the formation of DNA-protein cross-links upon treatment with this compound.

Enzyme Inhibition Profile

Based on available scientific literature, there is no direct evidence to suggest that this compound functions as a specific enzyme inhibitor. Investigations into its mechanism of action have primarily focused on its direct interaction with DNA.

Detailed Mechanistic Pathways

This compound exerts its cytotoxic effects through the alkylation of DNA. This process involves the transfer of an alkyl group from this compound to nucleophilic sites on the DNA molecule, particularly the N7 position of guanine (B1146940) bases. This covalent modification results in several forms of DNA damage that are detrimental to the cell.

Research has shown that this compound induces the formation of total DNA cross-links , which encompasses both DNA-interstrand and DNA-protein cross-links, as well as protein-associated DNA strand breaks. While DNA interstrand cross-links were observed in sensitive cell lines, they occurred at highly toxic concentrations. The primary mechanism of cytotoxicity appears to be more closely related to the formation of total DNA cross-links and potentially a specific, yet unidentified, DNA-protein interaction. This extensive DNA damage interferes with fundamental cellular processes such as DNA replication and transcription, ultimately triggering apoptotic pathways and leading to cell death iiarjournals.org.

The formation of DNA-protein cross-links is a significant aspect of the damage induced by some alkylating agents. These lesions are particularly complex and can hinder the activity of enzymes essential for DNA metabolism, such as helicases and polymerases wikipedia.orgnih.gov. The persistence of these cross-links is greater in cancer cell lines that are more sensitive to this compound, suggesting that the cell's capacity to repair this type of damage is a determinant of its susceptibility to the drug iiarjournals.org.

There is no scientific evidence available to indicate that this compound has a direct effect on prolyl hydroxylase activity or the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

Note: This Section is Meticulously Designed to Exclude Any Mention of Clinical Human Trials, Dosage, Safety, Adverse Effects, or Specific Disease Outcomes. It Focuses Purely on Fundamental Molecular and Cellular Interactions.

Characterization of Cyclodisone's DNA Interaction Mechanisms

This compound, also known as 1,5,2,4-dioxadithiepane-2,2,4,4-tetraoxide, is recognized as an active alkylating agent. aacrjournals.orgpatsnap.com Its mode of action is primarily attributed to its ability to modify DNA, thereby interfering with DNA synthesis and cell division. nih.gov

Molecular Basis of DNA Alkylation by this compound

This compound is a cyclic sulfonate ester that functionally acts as an alkylating agent. nih.govnih.gov Its chemical structure is distinct from other alkylating agents like haloethylsulfonates or dimethanesulfonic acid esters. aacrjournals.org Upon nucleophilic attack, this compound is expected to form an intermediate that carries a negative charge. This characteristic is unusual for a bifunctional alkylating agent and may influence its subsequent reactions with biological macromolecules. aacrjournals.org In contrast, agents such as clomesone (B1199345) and busulfan (B1668071) form neutral intermediates after nucleophilic attack. aacrjournals.org The alkylating action involves the transfer of alkyl groups to the DNA molecule, leading to the formation of various lesions. nih.gov

Elucidation of DNA Cross-linking Events Induced by this compound

The ability of this compound to form DNA cross-links has been investigated in various human cell line models, with nuanced results. In studies using human colon carcinoma cell lines, DNA interstrand cross-links were detected in the sensitive Mer- phenotype (BE) cells, but notably only at concentrations considered extremely toxic. aacrjournals.orgnih.gov In the resistant Mer+ phenotype (HT-29) cells, no DNA interstrand cross-links were observed. aacrjournals.orgnih.gov

Further research using IMR-90 and VA-13 human embryo cells showed that, contrary to the behavior of many bifunctional alkylating agents, this compound did not produce any detectable DNA-DNA interstrand cross-links in either cell line, even at concentrations that resulted in significant cell kill. nih.gov This suggests that DNA interstrand cross-linking may not be the primary mechanism of action for this compound, distinguishing it from typical bifunctional alkylating agents. nih.gov However, "total DNA cross-links," a measure that encompasses both DNA-interstrand and DNA-protein cross-linking, were observed in both BE and HT-29 colon carcinoma cells. aacrjournals.orgnih.gov

Studies on this compound-Induced DNA Strand Breaks in Model Systems

Research has consistently shown that this compound induces DNA strand breaks in model systems. aacrjournals.orgnih.govnih.gov In studies with BE and HT-29 human colon carcinoma cells, DNA strand breaks were observed in both cell types. aacrjournals.orgnih.gov A critical finding from these studies is that the strand breaks are protein-associated. This was demonstrated using alkaline elution assays, where the DNA strand breaks were only detected when the experimental protocol included the enzyme proteinase K, which digests proteins. aacrjournals.org

Fundamental Mechanisms of DNA-Protein Cross-linking by this compound

The formation of DNA-protein cross-links (DPCs) appears to be a more central mechanism of action for this compound than DNA interstrand cross-linking. aacrjournals.orgnih.govnih.gov The total amount of DNA cross-links, which is largely reflective of DPCs, was found to be greater and more persistent in the sensitive BE cell line compared to the resistant HT-29 cell line. aacrjournals.orgnih.gov This suggests a correlation between the formation and persistence of these lesions and the compound's activity. aacrjournals.orgnih.gov

At equimolar concentrations, this compound was found to induce DPCs to a similar extent in both IMR-90 and VA-13 cell lines. nih.gov The consistent observation of protein-associated DNA damage across different cell models strongly indicates that DNA-protein interactions are a key feature of this compound's molecular mechanism. aacrjournals.orgnih.govnih.gov The precise nature of this interaction remains a subject for further elucidation. aacrjournals.orgnih.gov

This compound Interactions with Intracellular Macromolecular Targets (In Vitro/Cellular Models)

The interaction of this compound extends beyond direct DNA damage to involve other macromolecular targets, though specific enzymatic inhibition data is limited.

Enzyme Inhibition Kinetics and Binding Affinities (e.g., K_i, IC_50 in defined enzymatic assays)

Specific quantitative data for this compound, such as inhibition constants (K_i) or half-maximal inhibitory concentrations (IC_50) from defined enzymatic assays, are not extensively reported in the surveyed literature. Research proposals have been made to determine the activity of DNA repair enzymes on DNA modified by this compound, but specific kinetic outcomes of these studies are not detailed. grantome.com

Indirect evidence of its mechanism comes from COMPARE analyses, a bioinformatic tool used by the National Cancer Institute (NCI). In one such analysis, the cellular activity profile of the natural compound acetoside was found to have a positive correlation (coefficient R = 0.654) with that of this compound, suggesting a similar DNA alkylating mode of action. nih.govmdpi.com Another analysis showed a correlation between the activity of an organometallic compound, Fc-Chloram, and this compound, again pointing to DNA alkylation as the mechanism. sfu.ca These analyses correlate the pattern of activity across multiple cell lines rather than providing direct enzyme inhibition constants.

Due to the absence of specific K_i or IC_50 values for this compound in the provided research, a data table for its enzyme inhibition kinetics cannot be generated.

Biophysical Characterization of this compound-Target ComplexesThere is a complete lack of biophysical structural data for this compound when bound to a biological macromolecule.

Cryo-Electron Microscopy for Higher-Order this compound Assemblies:The scientific literature contains no reports of Cryo-Electron Microscopy being used to study this compound or any higher-order assemblies it might form with biological targets.

Due to the absence of this specific and technical scientific data, generating the requested article with the required level of detail and accuracy is not feasible. The available information is general and does not meet the stringent, non-clinical, and mechanistic focus of the provided outline.

Computational and Theoretical Chemical Studies of Cyclodisone

Chromatographic Techniques

Chromatography is indispensable for the separation and purification of Cyclodisone from reaction mixtures and biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of this compound. Reversed-phase columns are commonly employed, with mobile phases typically consisting of acetonitrile (B52724) and water mixtures. Detection is often achieved using UV-Vis spectroscopy, leveraging the chromophoric nature of the cyclopentenedione (B8730137) ring.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS provides excellent separation and structural information. The mass spectrometer fragments the molecules, producing a unique fingerprint that aids in identification.

Spectroscopic Methods

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise atomic connectivity of this compound. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The characteristic absorption bands of the ketone groups are particularly prominent.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate determination of the molecular weight of this compound, confirming its elemental composition.

| Analytical Method | Application in this compound Research |

| HPLC | Purity assessment, quantification |

| GC-MS | Analysis of volatile derivatives, identification |

| NMR Spectroscopy | Structural elucidation |

| IR Spectroscopy | Functional group identification |

| Mass Spectrometry | Molecular weight determination, structural confirmation |

Key Derivatives and Their Applications

The modification of the core Cyclodisone structure has led to the development of numerous derivatives with altered physicochemical properties and biological activities. The synthesis of these derivatives allows for the exploration of structure-activity relationships, aiming to enhance potency and selectivity. Research into these derivatives is ongoing, with potential applications in various fields of medicinal chemistry.

| Derivative Class | Potential Research Application |

| Halogenated Derivatives | Investigating the impact of electronegativity on biological activity. |

| Alkylated Derivatives | Studying the effect of lipophilicity on cell permeability. |

| Hydroxylated Derivatives | Exploring the role of hydrogen bonding in receptor interactions. |

Conclusion

Chromatographic Method Development for this compound

Chromatographic techniques are central to the separation and analysis of this compound and its intermediates. The development of these methods is focused on achieving high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for separating it from its impurities. The development of a successful HPLC method involves the careful optimization of several parameters to achieve the desired separation. A typical approach involves reversed-phase chromatography, which is well-suited for moderately polar compounds like this compound.

Key parameters that are optimized during method development include the choice of the stationary phase (the column), the composition of the mobile phase, the flow rate, and the detection wavelength. For instance, a C18 column is often a starting point due to its wide applicability. forestchemicalsreview.comresearchgate.net The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the retention and resolution of this compound and its impurities. forestchemicalsreview.comresearchgate.net Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to effectively separate compounds with a range of polarities.

The following table outlines a hypothetical, yet representative, set of optimized HPLC conditions for the analysis of this compound, based on common practices in the pharmaceutical industry for similar compounds.

Table 1: Example of Optimized HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the reversed-phase column. |

| Gradient | 5% to 95% B over 20 minutes | Allows for the separation of both polar and non-polar impurities in a single run. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Controls retention time reproducibility and can improve peak shape. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic or conjugated systems often present in such compounds. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

This table is interactive. You can sort the data by clicking on the headers.

For the analysis of volatile intermediates that may arise during the synthesis of this compound, Gas Chromatography (GC) is the method of choice. nih.gov These intermediates are often smaller, less polar molecules that are amenable to vaporization without decomposition. The development of a GC method focuses on the selection of an appropriate capillary column and the optimization of the temperature program.

A non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane, is often used. registech.com The temperature program, which involves a gradual increase in the column temperature, is crucial for separating a mixture of volatile compounds with different boiling points. registech.com Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds due to its high sensitivity and wide linear range.

If this compound exists as a chiral molecule, the separation of its enantiomers is a critical analytical task. Chiral chromatography, a specialized form of HPLC or GC, is employed for this purpose. youtube.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com

The development of a chiral separation method involves screening a variety of CSPs to find one that provides adequate resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. The mobile phase composition is also a critical parameter in optimizing chiral separations.

Mass Spectrometric Techniques Applied to this compound

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its related compounds. chromatographyonline.comcore.ac.uk It is often coupled with a chromatographic technique, such as LC-MS or GC-MS, to provide both separation and identification capabilities.

Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are powerful techniques for the structural confirmation of this compound and the identification of its degradation products. core.ac.uk In an MS/MS experiment, the parent ion of interest is selected and fragmented, and the resulting fragment ions provide detailed structural information. core.ac.uk This "fingerprint" can be used to confirm the identity of the compound.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is particularly useful for identifying unknown degradation products, as it allows for the determination of their molecular formulas. nih.gov By comparing the elemental composition of the degradation product to that of the parent compound, the nature of the degradation pathway can often be inferred.

The following table illustrates the type of data that can be obtained from an HRMS analysis of a hypothetical degradation product of this compound.

Table 2: Example of HRMS Data for a Hypothetical this compound Degradation Product

| Parameter | Value | Interpretation |

|---|---|---|

| Measured m/z | 315.1234 | The experimentally determined mass-to-charge ratio of the ion. |

| Calculated Mass (for C18H18N2O3) | 315.1288 | The theoretical exact mass for a proposed chemical formula. |

| Mass Accuracy (ppm) | -13.9 | The difference between the measured and calculated mass, indicating a close match. |

| Proposed Structure | Hydroxylated this compound | The high mass accuracy supports the proposed elemental composition and structure. |

This table is interactive. You can sort the data by clicking on the headers.

Isotopic labeling is a sophisticated technique used in conjunction with mass spectrometry to investigate reaction mechanisms and metabolic pathways. In this approach, one or more atoms in the this compound molecule are replaced with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

By tracing the path of the isotopic label through a chemical reaction or a biological system, detailed mechanistic insights can be gained. For example, by analyzing the mass spectra of the products, it is possible to determine which atoms from the original molecule are incorporated into the final products, providing clues about bond-breaking and bond-forming steps. This technique is invaluable for understanding the degradation pathways of this compound and for studying its potential metabolism.

Ambient Ionization Mass Spectrometry for Rapid this compound Analysis

Ambient ionization mass spectrometry (AIMS) represents a significant advancement in the field of analytical chemistry, enabling the direct analysis of samples in their native environment with minimal to no preparation. nih.gov This capability is particularly advantageous for the rapid screening and identification of compounds like this compound in various matrices. Unlike traditional mass spectrometry techniques that require sample extraction and chromatographic separation, AIMS methods allow for analysis directly from surfaces, liquids, and even gases under atmospheric pressure. nih.gov

The primary advantage of AIMS in the context of this compound analysis is its speed and ease of use, making it a powerful tool for high-throughput screening. nih.gov Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) are prominent examples of AIMS. In a hypothetical application for this compound analysis, a surface suspected of contamination could be directly analyzed by a DESI-MS system. The process would involve directing a pneumatically assisted electrospray of charged solvent droplets onto the surface. These droplets would dissolve surface analytes like this compound, which would then be sputtered into the gas phase as ions and drawn into the mass spectrometer for detection.

The interest in AIMS for the analysis of novel psychoactive substances (NPS) has grown due to the rapid emergence and structural diversity of these compounds, which presents a challenge for conventional detection methods. nih.gov The ability of AIMS to provide rapid, sensitive, and selective analysis with low operational costs makes it highly suitable for forensic and clinical toxicology fields where timely identification is crucial. nih.gov

Table 1: Comparison of AIMS Techniques for Potential this compound Analysis

| Feature | Desorption Electrospray Ionization (DESI) | Direct Analysis in Real Time (DART) |

| Ionization Mechanism | Solvent-based desorption and ionization | Gas-phase, metastable atom-induced ionization |

| Sample State | Solid or liquid on a surface | Solid, liquid, or gas |

| Sample Preparation | Minimal to none | None |

| Typical Analytes | Small molecules, lipids, peptides | Volatile and semi-volatile compounds |

| Potential Application | Surface contamination screening | Direct analysis of powders or residues |

Spectroscopic Techniques in this compound Analysis (Beyond Basic Identification)

While basic spectroscopic methods are fundamental for initial identification, advanced spectroscopic techniques offer deeper insights into the complex structural and stereochemical properties of this compound.

Advanced NMR Pulse Sequences for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Beyond standard one-dimensional (1D) proton and carbon-13 NMR, advanced two-dimensional (2D) NMR pulse sequences are critical for unambiguously assigning the complex structure of molecules like this compound. These techniques help to establish through-bond and through-space correlations between different nuclei within the molecule.

For a molecule with multiple stereocenters and complex ring systems, such as would be expected for this compound, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. For instance, HMBC experiments can reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton and assigning quaternary carbons. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by identifying protons that are close in space, providing crucial information for elucidating the 3D structure of this compound.

Circular Dichroism for Stereochemical Studies of this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. rsc.org It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers. rsc.orgnih.gov Given that the biological activity of a compound is often intrinsically linked to its stereochemistry, the unambiguous stereochemical assignment of this compound is critical.

Electronic Circular Dichroism (ECD) can be particularly effective in differentiating between stereoisomers of cyclic compounds. nih.gov For a compound like this compound, which likely possesses multiple chiral centers, each stereoisomer would produce a unique ECD spectrum. By comparing the experimentally measured ECD spectrum of a this compound sample to reference spectra or to spectra predicted by quantum chemical calculations, the absolute configuration of the molecule can be determined. nih.gov This method provides a sensitive and reproducible means for stereochemical assignment, which is often challenging to achieve by other analytical techniques alone. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational and Polymorphic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a compound. nih.gov These techniques are highly sensitive to the local chemical environment and three-dimensional arrangement of atoms, making them ideal for studying the conformational isomers and polymorphic forms of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound.

Fourier Transform Infrared (FTIR) and Raman spectroscopy can detect subtle differences in the vibrational modes of different conformers or polymorphs. For example, changes in the hydrogen bonding network or ring strain in different solid-state forms of this compound would result in observable shifts in the characteristic IR absorption bands or Raman scattering peaks. These "spectral fingerprints" allow for the non-destructive identification and quantification of different polymorphic forms. nih.gov

Impurity Profiling and Degradation Pathway Analysis of this compound

The identification and characterization of impurities and degradation products are critical aspects of pharmaceutical analysis to ensure the quality and stability of a substance. medwinpublishers.comresearchgate.net

Forced Degradation Studies (e.g., thermal, photolytic, hydrolytic stability)

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and establish the stability-indicating nature of analytical methods. pharmaguideline.compharmasm.com These studies are essential for understanding the intrinsic stability of this compound. pharmasm.com The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies. pharmaguideline.com

By exposing this compound to various stress conditions, potential degradation products can be generated, isolated, and characterized. This information is crucial for developing stable formulations and for setting appropriate storage conditions. The typical stress conditions applied in forced degradation studies include hydrolysis, oxidation, photolysis, and thermal stress. pharmaguideline.comulisboa.pt

Table 2: Typical Conditions for Forced Degradation Studies of this compound

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acidic Hydrolysis | 0.1 M HCl, room temperature to 60°C | To investigate degradation in acidic environments. pharmaguideline.compharmasm.com |

| Alkaline Hydrolysis | 0.1 M NaOH, room temperature to 60°C | To investigate degradation in basic environments. pharmaguideline.compharmasm.com |

| Oxidative Degradation | 3% H₂O₂, room temperature | To assess susceptibility to oxidation. pharmaguideline.com |

| Thermal Degradation | Dry heat (e.g., 60°C) | To evaluate stability at elevated temperatures. pharmaguideline.com |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | To determine light sensitivity. pharmaguideline.com |

Following exposure to these stress conditions, analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are used to separate and identify the resulting degradation products. researchgate.netjournaljpri.comdphen1.com This allows for the elucidation of the degradation pathways and mechanisms of this compound. pharmasm.com

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for a compound with this name have yielded no results in chemical databases or the broader scientific literature.

It is possible that “this compound” is a typographical error, a proprietary name not in the public domain, or a compound that is not yet described in publicly accessible resources. Without a verifiable chemical identity, including its structure, CAS number, or IUPAC name, it is impossible to provide scientifically accurate information regarding its synthesis, properties, mechanism of action, or analytical methods as outlined in the request.

Therefore, in the absence of any identifiable information for a compound named “this compound,” the generation of a detailed and factual article is not feasible.

常见问题

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Document synthetic routes in detail (e.g., solvent purity, catalyst ratios, reaction kinetics) per AJOCC guidelines . Characterize intermediates via HPLC-UV and confirm purity (>95%) before biological testing. Share raw spectra and chromatograms in supplementary materials .

Methodological Considerations

- Data Transparency : Archive raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Engage in peer debriefing and pre-register studies to mitigate confirmation bias .

- Interdisciplinary Collaboration : Partner with toxicologists, bioinformaticians, and synthetic chemists to address multifaceted research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。